2-(1-Methylindol-3-yl)sulfanylacetamide
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Overview
Description
2-(1-Methylindol-3-yl)sulfanylacetamide is a chemical compound with a unique structure that includes an indole moiety and a sulfanylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindol-3-yl)sulfanylacetamide typically involves the reaction of 1-methylindole with a suitable sulfanylacetamide precursor. One common method involves the use of a nucleophilic substitution reaction where 1-methylindole reacts with a halogenated sulfanylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylindol-3-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group or the indole ring.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the sulfanylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfanyl group or modified indole ring.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1-Methylindol-3-yl)sulfanylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylindol-3-yl)sulfanylacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The sulfanylacetamide group may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylindol-3-yl)acetamide: Lacks the sulfanyl group, which may result in different chemical and biological properties.
2-(1-Methylindol-3-yl)sulfonylacetamide: Contains a sulfonyl group instead of a sulfanyl group, potentially altering its reactivity and biological activity.
1-Methylindole-3-acetic acid: A structurally related compound with different functional groups, leading to distinct chemical behavior and applications.
Uniqueness
2-(1-Methylindol-3-yl)sulfanylacetamide is unique due to the presence of both the indole moiety and the sulfanylacetamide group. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-13-6-10(15-7-11(12)14)8-4-2-3-5-9(8)13/h2-6H,7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKMGKBFWUVKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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